![molecular formula C19H14F2N6OS B2891474 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 863457-68-5](/img/structure/B2891474.png)

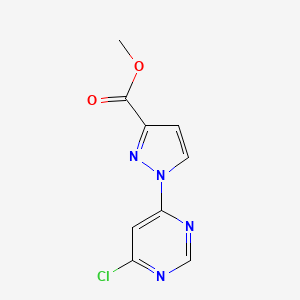

2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-fluorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

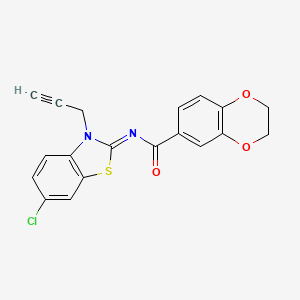

The compound “2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-fluorophenyl)acetamide” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . These derivatives have been studied for their anti-gastric cancer effects .

Synthesis Analysis

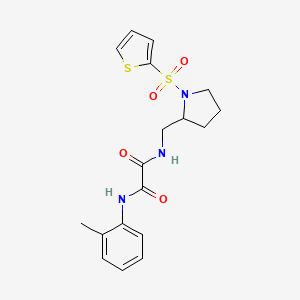

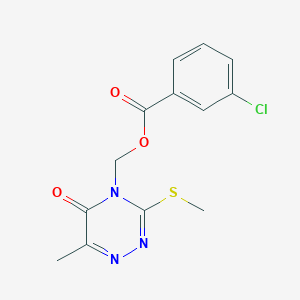

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been reported in several studies . A common method involves a three-step reaction sequence . This process engages five reactive centers (amide, amine, carbonyl, azide, and alkyne) and has been used for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Molecular Structure Analysis

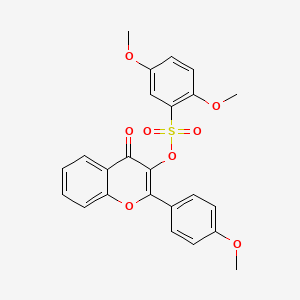

The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including the compound , has been analyzed using quantitative structure–activity relationship (QSAR) studies . These studies are based on descriptors selected from a pool of descriptors, and four QSAR models were established .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been studied . The process involves a one-pot, three-step cascade process engaging five reactive centers .Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,3]triazolo[4,5-d]pyrimidine derivatives can be predicted using QSAR models . These models are based on descriptors selected from a pool of descriptors .Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceutically Active Compounds

The [1,2,3]triazolo[4,5-d]pyrimidine derivatives, such as the compound , are valuable for their potential as pharmaceutically active compounds. They can be synthesized through a process that may lead to the development of new medications .

Antiproliferative Activities

These derivatives have been tested for antiproliferative activities against various human cancer cell lines. This suggests that they could be used in cancer research, particularly in the development of treatments for gynecological cancers .

Privileged Scaffold Derivatives

The compound’s structure includes a privileged scaffold, which is a substructure found in a significant percentage of known drugs. This makes it an excellent candidate for the creation of molecular libraries that can serve as leads in medicinal chemistry .

Development of LSD1 Inhibitors

Docking studies have indicated that derivatives of the [1,2,3]triazolo[4,5-d]pyrimidine scaffold could be used as templates for designing new LSD1 inhibitors. LSD1 is a target for cancer therapy, and inhibitors can play a crucial role in the treatment of various cancers .

Anti-Gastric Cancer Effects

Quantitative structure–activity relationship (QSAR) studies have been performed to predict the anti-gastric cancer effects of [1,2,3]triazolo[4,5-d]pyrimidine derivatives. This indicates potential applications in the development of treatments for gastric cancer .

Wirkmechanismus

Target of Action

Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to have anti-proliferative effects, suggesting potential targets could be proteins involved in cell proliferation .

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the structure-activity relationship (sar) studies of similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives, it can be inferred that the compound might interact with its targets through key descriptors identified in these studies .

Biochemical Pathways

Given the anti-proliferative effects of similar compounds, it is plausible that the compound could affect pathways related to cell cycle regulation and apoptosis .

Result of Action

Based on the anti-proliferative effects observed for similar compounds, it can be inferred that this compound might induce cell cycle arrest and apoptosis in cancer cells .

Zukünftige Richtungen

The future directions for research on [1,2,3]triazolo[4,5-d]pyrimidine derivatives include further investigation of their roles in cancer therapy . There is a need for the discovery of highly potent and selective USP28 inhibitors with new chemotypes for pathologically investigating the roles of deubiquitinase .

Eigenschaften

IUPAC Name |

N-(3-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N6OS/c20-13-6-4-12(5-7-13)9-27-18-17(25-26-27)19(23-11-22-18)29-10-16(28)24-15-3-1-2-14(21)8-15/h1-8,11H,9-10H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFJKULRQRAYEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chloro-4-fluorobenzamide](/img/structure/B2891393.png)

![1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2891395.png)

![2-[(3-fluorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B2891402.png)

![2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid](/img/structure/B2891403.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea](/img/structure/B2891405.png)

![1-(2-fluorophenyl)-N-(4-iodophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2891406.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2891409.png)

![N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2891412.png)